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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B8015106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of WAY-100635, a

potent and selective 5-HT1A receptor antagonist, in preclinical studies involving rats and mice.

The information compiled here is intended to guide researchers in designing and executing

experiments to investigate the role of the 5-HT1A receptor in various physiological and

pathological processes.

Introduction
WAY-100635 is a highly selective and silent antagonist of the serotonin 1A (5-HT1A) receptor,

with a high affinity for this receptor subtype (pIC50 of 8.87) and over 100-fold selectivity against

other serotonin receptor subtypes and neurotransmitter receptors.[1][2] It is a crucial tool for

elucidating the function of 5-HT1A receptors in the central nervous system. Unlike partial

agonists, which were sometimes previously referred to as antagonists, WAY-100635 exhibits no

intrinsic agonist activity.[1] This compound has been instrumental in studies of anxiety,

depression, cognition, and other neurological and psychiatric conditions.[1][3] Notably, in

addition to its primary target, WAY-100635 has also been shown to act as a potent agonist at

the dopamine D4 receptor.

Data Presentation: Dosage Summary
The following tables summarize the effective dosages of WAY-100635 used in various rat and

mouse studies, categorized by the experimental model and route of administration.
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WAY-100635 Dosage in Rat Studies
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Experimental
Model

Route of
Administration

Dosage Range Observed Effect

Antagonism of 8-OH-

DPAT-induced

behavioral syndrome

Subcutaneous (s.c.) 0.003 - 0.01 mg/kg

Potent antagonism of

the behavioral effects

induced by the 5-

HT1A agonist 8-OH-

DPAT.

Antagonism of 8-OH-

DPAT-induced

hypothermia

Subcutaneous (s.c.) ID50 = 0.01 mg/kg

Blockade of the

hypothermic response

to 8-OH-DPAT.

Blockade of 8-OH-

DPAT-induced

inhibition of dorsal

raphe neuronal firing

Intravenous (i.v.)
Doses as low as 0.1

mg/kg

Complete blockade of

the inhibitory effect of

8-OH-DPAT on

serotonergic neuron

firing.

Olfactory Bulbectomy

Model
Subcutaneous (s.c.) 0.2 mg/kg

Used in combination

with paroxetine to

investigate

antidepressant

effects.

Receptor Occupancy

([3H]WAY-100635 in

vivo binding)

Oral (p.o.) 0.1 - 3 mg/kg

Dose-dependent

increase in 5-HT1A

receptor occupancy in

the frontal cortex and

hippocampus.

Motor/Exploratory

Behavior and D2/3

Receptor Binding

Systemic 0.4 mg/kg

Reduced

motor/exploratory

behaviors and

decreased dopamine

D2/3 receptor binding.

5-HT1A Receptor

Expression

Intraperitoneal (i.p.) 1 - 3 mg/kg A single or multiple

daily injections of 3

mg/kg increased 5-

HT1A receptor
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immunoreactivity. No

effect was seen at 1

mg/kg.

Drug Discrimination Not specified

10 µmol/kg (training

dose), 2.5-10 µmol/kg

(test doses)

Rats were trained to

discriminate WAY-

100635 from saline,

with the effect

mediated by

dopamine D4 receptor

activation.

Microdialysis (in

combination with

fluoxetine)

Subcutaneous (s.c.) 0.3 mg/kg

Doubled the increase

in extracellular 5-HT in

the frontal cortex

when co-administered

with fluoxetine.

Lordosis Behavior
Intracerebral infusion

(VMN)
200 - 2000 ng

Prevented the 8-OH-

DPAT-induced

inhibition of lordosis

behavior.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8015106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental
Model

Route of
Administration

Dosage Range Observed Effect

Head-Twitch

Response (HTR)
Intraperitoneal (i.p.)

Dose-dependent bell-

shaped curve

Induction of HTR,

suggesting an indirect

activation of 5-HT2A

receptors.

Light/Dark Box

Anxiety Model
Not specified Not specified

Anxiolytic-like effects

were observed.

Agonistic Behavior Subcutaneous (s.c.) 0.01 - 1.0 mg/kg

Dose-dependently

enhanced the duration

of resident

maintenance

behavior, with

statistical significance

at 1.0 mg/kg.

Antagonism of 8-OH-

DPAT-induced

hypothermia

Subcutaneous (s.c.) ID50 = 0.01 mg/kg

Blockade of the

hypothermic response

to 8-OH-DPAT.

Chronic Despair

Model
Intraperitoneal (i.p.) 0.5 mg/kg

Used to investigate

the role of 5-HT1A

receptors in the

antidepressant-like

effects of

psychedelics.

Experimental Protocols
In Vivo Receptor Occupancy in Rats
This protocol is based on the methodology for determining 5-HT1A receptor occupancy using

[3H]WAY-100635.

Materials:

WAY-100635
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[3H]WAY-100635 (radioligand)

Vehicle (e.g., saline, distilled water)

Adult male Sprague-Dawley rats

Scintillation counter and vials

Brain dissection tools

Homogenizer

Procedure:

Drug Administration: Administer WAY-100635 orally at desired doses (e.g., 0.1-3 mg/kg) to

different groups of rats. A vehicle-treated group serves as the control.

Radioligand Injection: After a set time post-drug administration (e.g., 2 hours), inject

[3H]WAY-100635 intravenously (e.g., 7.5 µCi).

Sacrifice and Brain Dissection: 30 minutes after the radioligand injection, euthanize the rats

and rapidly dissect the brain. Isolate regions of interest, such as the frontal cortex and

hippocampus (high 5-HT1A receptor density), and the cerebellum (used as a reference for

non-specific binding).

Tissue Processing: Weigh the dissected brain regions and homogenize them.

Radioactivity Measurement: Determine the amount of radioactivity in the homogenates using

a scintillation counter.

Data Analysis: Calculate receptor occupancy as the percentage reduction in specific binding

in the drug-treated groups compared to the vehicle-treated group. Specific binding is

calculated by subtracting the radioactivity in the cerebellum from that in the regions of

interest.

Assessment of Antidepressant-like Effects in the Mouse
Chronic Despair Model
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This protocol is adapted from a study investigating the effects of psychedelics in a chronic

despair mouse model.

Materials:

WAY-100635

Test compound (e.g., psilocybin)

Vehicle (e.g., saline)

Adult male C57BL/6J mice

Forced swim test apparatus

Sucrose preference test apparatus

Novelty-suppressed feeding test apparatus

Procedure:

Induction of Chronic Despair: Subject mice to a chronic stress protocol to induce a

depressive-like phenotype.

Drug Administration: Three days after the last stress session, inject mice intraperitoneally

with either vehicle, the test compound alone, or the test compound in combination with WAY-

100635 (e.g., 0.5 mg/kg).

Behavioral Testing:

Novelty-Suppressed Feeding Test (2 days post-injection): Measure the latency to eat a

food pellet in a novel environment.

Sucrose Preference Test (7 days post-injection): Assess anhedonia by measuring the

preference for a sucrose solution over water.

Forced Swim Test (14 days post-injection): Evaluate despair behavior by measuring the

immobility time in a water-filled cylinder.
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Data Analysis: Compare the behavioral outcomes between the different treatment groups to

determine if WAY-100635 blocks or modulates the effects of the test compound.

Mandatory Visualizations
Signaling Pathway of the 5-HT1A Receptor
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Caption: 5-HT1A receptor signaling pathway and the antagonistic action of WAY-100635.
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Experimental Workflow for a WAY-100635 Behavioral
Study

Experimental Setup
Experimental Procedure Data Analysis
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Caption: A generalized workflow for a behavioral study involving WAY-100635.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8015106#way-100635-dosage-for-rat-and-mouse-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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